
4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxyphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methoxyphenyl)acetic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a tert-butoxycarbonyl-protected amino group, an ethoxy linkage, and a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methoxyphenyl)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Ether Formation: The protected amino group is then reacted with 3-methoxyphenol in the presence of a suitable base to form the ethoxy linkage.
Carboxylation: The resulting intermediate is subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed
Oxidation: 2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-hydroxyphenyl)acetic acid.
Reduction: 2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methoxyphenyl)ethanol.
Substitution: 2-(4-(2-aminoethoxy)-3-methoxyphenyl)acetic acid.
Scientific Research Applications
2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving amino acid derivatives.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical reactions, potentially interacting with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
- 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
- 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid
Uniqueness
2-(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-methoxyphenyl)acetic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.
Properties
Molecular Formula |
C16H23NO6 |
|---|---|
Molecular Weight |
325.36 g/mol |
IUPAC Name |
2-[3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]acetic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-7-8-22-12-6-5-11(10-14(18)19)9-13(12)21-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
JBKCKLDPJBYPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


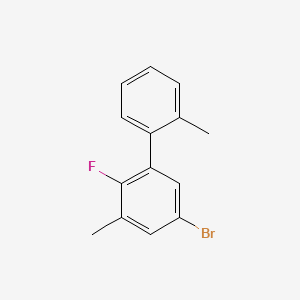

![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-](/img/structure/B14763078.png)
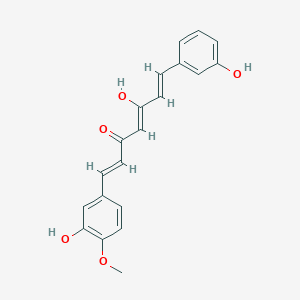
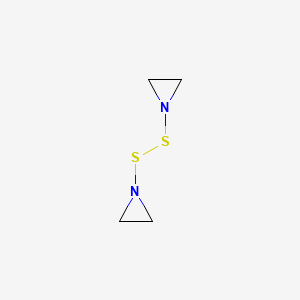
![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
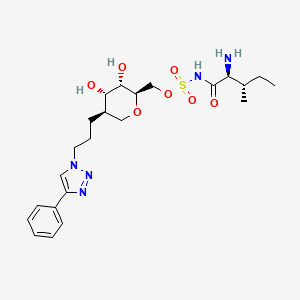
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)
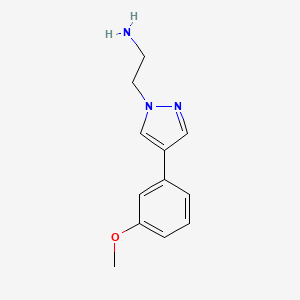

![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)

